Chlorfenethol

Beschreibung

Eigenschaften

IUPAC Name |

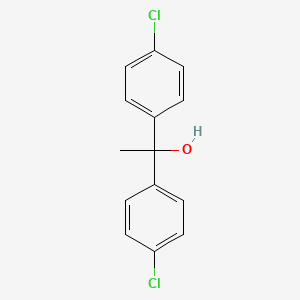

1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYAFVKLYSEINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040283 | |

| Record name | Chlorfenethol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Dimite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in ether and benzene; insol in water and alcohol, 4.3 G IN 100 ML PETROLEUM ETHER @ 25-30 °C; 125 G IN 100 ML ETHANOL @ 25-30 °C; 110 G IN 100 ML TOLUENE @ 25-30 °C | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000054 [mmHg], 5.4X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | Dimite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical DMC contains small amount of o-p' and o-o' isomers and traces of isomeric dichlorobenzophenones. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, Colorless crystals | |

CAS No. |

80-06-8 | |

| Record name | 1,1-Bis(4-chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenethol [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenethol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorfenethol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenethol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENETHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0079FA965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70 °C | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analogs of 4,4'-dichloro-α-methylbenzhydrol

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs of 4,4'-dichloro-α-methylbenzhydrol, a compound known for its applications in agrochemistry and potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4,4'-dichloro-α-methylbenzhydrol, also known as chlorfenethol, is a diaryl carbinol that has been primarily recognized for its miticidal properties and its role as a synergist for the insecticide DDT. Its core structure, a 1,1-bis(4-chlorophenyl)ethanol moiety, has served as a scaffold for the development of various structural analogs. The exploration of these analogs is driven by the quest for compounds with enhanced biological activity, improved selectivity, and a better understanding of their mechanism of action. This guide delves into the synthetic routes to access these analogs, summarizes their known biological effects, and discusses the available structure-activity relationship data.

Synthesis of Structural Analogs

The synthesis of 4,4'-dichloro-α-methylbenzhydrol and its structural analogs primarily revolves around the formation of the central diaryl carbinol core. The key synthetic strategies involve the reaction of organometallic reagents with carbonyl compounds or the reduction of diaryl ketones.

Grignard Reaction Approach

A prevalent method for the synthesis of 1,1-diaryl-substituted ethanols involves the Grignard reaction. This approach offers a versatile route to introduce various substituents on the aromatic rings.

Experimental Protocol: Synthesis of 1,1-bis(4-chlorophenyl)ethanol via Grignard Reaction

-

Step 1: Preparation of the Grignard Reagent. To a solution of an appropriately substituted aryl halide (e.g., 4-chlorobromobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated, often with a small crystal of iodine, and refluxed until the magnesium is consumed, yielding the arylmagnesium halide.

-

Step 2: Reaction with an Acetophenone Derivative. The prepared Grignard reagent is then added dropwise to a cooled solution of a substituted acetophenone (e.g., 4-chloroacetophenone) in an anhydrous ethereal solvent.

-

Step 3: Work-up. After the addition is complete, the reaction mixture is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,1-diaryl-substituted ethanol.

Reduction of Diaryl Ketones

An alternative route to benzhydrol analogs is the reduction of the corresponding diaryl ketones (benzophenones). This method is particularly useful when the desired benzophenone is commercially available or readily synthesized.

Experimental Protocol: Reduction of Substituted Benzophenones

-

Step 1: Dissolution of the Ketone. The substituted benzophenone is dissolved in a suitable solvent, such as methanol, ethanol, or tetrahydrofuran.

-

Step 2: Addition of the Reducing Agent. A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the solution at a controlled temperature (often 0 °C).

-

Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 4: Quenching and Work-up. The reaction is carefully quenched with water or a dilute acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Step 5: Purification. The resulting benzhydrol analog is purified by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationships

Structural analogs of 4,4'-dichloro-α-methylbenzhydrol have been investigated for a range of biological activities, primarily focusing on their miticidal and antimicrobial properties. Due to the scattered nature of the available data, a comprehensive quantitative structure-activity relationship (QSAR) is challenging to establish. However, qualitative trends can be inferred from the existing literature.

Miticidal Activity

The parent compound, this compound, is known to be an effective acaricide. Its mechanism of action is reported to be the inhibition of dehydrochlorinase, an enzyme that can detoxify certain chlorinated insecticides in resistant pests. This inhibition acts synergistically with insecticides like DDT. The miticidal activity of analogs is expected to be influenced by the nature and position of substituents on the phenyl rings, which can affect the molecule's lipophilicity, electronic properties, and binding affinity to the target enzyme.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzhydrol derivatives. The activity is dependent on the specific microbial strain and the substitution pattern on the benzhydrol scaffold.

| Compound/Analog | Substitution Pattern | Reported Activity | Reference |

| Mono-methyl substituted benzhydrols | Methyl group on one phenyl ring | Varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria and yeasts. | [1] |

| Di-methyl substituted benzhydrols | Methyl groups on both phenyl rings | Some analogs showed significant inhibition of microbial growth. | [1] |

| Benzhydryl and piperidine containing amides | Benzhydryl and 4-methylpiperidin-1-yl moieties | Most effective against C. albicans. Showed antibacterial activity against P. aeruginosa and S. aureus. | [2] |

Note: The table summarizes qualitative findings. Specific quantitative data like Minimum Inhibitory Concentrations (MICs) are often determined under varying experimental conditions and are not directly comparable across different studies.

Mechanism of Action

The primary reported mechanism of action for this compound is the inhibition of dehydrochlorinase. However, for other biological activities, such as the antimicrobial effects of its analogs, the precise molecular targets and signaling pathways are not well-elucidated in the available literature. Further research is required to understand the detailed mechanisms by which these compounds exert their biological effects. The lack of specific pathway information precludes the generation of detailed signaling pathway diagrams at this time.

Conclusion and Future Directions

The structural analogs of 4,4'-dichloro-α-methylbenzhydrol represent a class of compounds with demonstrated potential in agrochemical and medicinal applications. While synthetic routes to these molecules are well-established, a systematic exploration of their structure-activity relationships is still lacking in the public domain. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs with systematic variations in their substitution patterns. Quantitative analysis of their activities, coupled with mechanistic studies to identify specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective agents for various applications.

References

An In-depth Technical Guide on the Historical Use of Chlorfenethol as an Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenethol, a bridged diphenyl acaricide, saw use in the mid-20th century for the control of various mite species in agricultural and ornamental settings. This technical guide provides a comprehensive overview of its historical application, chemical properties, synthesis, mechanism of action, and toxicological profile. Due to its status as an obsolete pesticide, detailed modern experimental data is scarce; however, this document consolidates available information to serve as a reference for researchers in acaricide development and related fields.

Introduction

This compound, chemically known as 1,1-bis(4-chlorophenyl)ethanol, is a non-systemic acaricide with reported ovicidal and larvicidal activity.[1] Historically, it was employed to manage mite populations, particularly spider mites, on a variety of crops including ornamentals, fruit trees, vegetables, hops, and cotton.[1] Notable target pests included the red fruit mite, citrus mites, and the two-spotted spider mite.[1] This compound is now considered obsolete and is not approved for use as a plant protection agent in many regions, including the United Kingdom.[1]

Chemical and Physical Properties

This compound is a solid crystalline substance with low aqueous solubility and is non-volatile.[1] It is stable to alkali but may undergo decomposition in the presence of acids.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂Cl₂O |

| Molecular Weight | 267.15 g/mol |

| CAS Number | 80-06-8 |

| Appearance | Crystalline solid |

| Aqueous Solubility | Low |

| Volatility | Non-volatile |

| Stability | Stable to alkali, decomposed by acids. |

Synthesis

The primary method for the commercial production of this compound is through a Grignard reaction. This process involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an acetophenone derivative. The synthesis begins with the formation of the Grignard reagent from 4-bromochlorobenzene and magnesium in a dry ether solvent. This is followed by the reaction with a suitable acetylating agent, such as ethyl acetate or acetyl chloride, to yield the final diarylmethanol structure.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

The following is a generalized experimental protocol for the synthesis of this compound based on standard Grignard reaction procedures.

Materials:

-

4-bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl acetate (or acetyl chloride)

-

Iodine crystal (for initiation)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate glassware (round-bottom flask, dropping funnel, condenser)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Dissolve 4-bromochlorobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add a small amount of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Ethyl Acetate:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve ethyl acetate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ethyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing a mixture of ice and hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Mechanism of Action

This compound is believed to disrupt the nervous system of insects and mites. It has also been identified as a dehydrochlorinase inhibitor and can act as a synergist for the insecticide DDT, particularly against resistant strains.

Figure 1: Proposed mechanism of action for this compound.

Acaricidal Efficacy

Experimental Protocol: Acaricide Bioassay (Leaf Disc Method)

The following is a generalized protocol for a leaf disc bioassay, a common method for evaluating the efficacy of acaricides during the period of this compound's use.

Materials:

-

This compound technical grade

-

Appropriate solvent (e.g., acetone) and emulsifier

-

Distilled water

-

Host plant leaves (e.g., bean or apple leaves)

-

Mite colony (e.g., Tetranychus urticae)

-

Petri dishes

-

Filter paper

-

Cotton wool

-

Micropipettes

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions from the stock solution to obtain a range of test concentrations. An emulsifier is typically added to ensure a stable suspension in water.

-

A control solution containing only the solvent and emulsifier in water should also be prepared.

-

-

Leaf Disc Preparation:

-

Excise discs of a uniform size from healthy, untreated host plant leaves.

-

Place each leaf disc, abaxial side up, on a water-saturated cotton wool pad in a petri dish. This maintains the turgidity of the leaf disc.

-

-

Application of Acaricide:

-

Apply a precise volume of each test solution (and the control) to the surface of the leaf discs, ensuring even coverage.

-

Allow the treated discs to air dry.

-

-

Mite Infestation:

-

Transfer a known number of adult female mites (e.g., 20) onto each treated and control leaf disc using a fine brush.

-

-

Incubation:

-

Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

-

Mortality Assessment:

-

After a set exposure period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform a probit analysis to determine the LC50 value and its 95% confidence intervals.

-

Toxicological Profile

This compound is classified as moderately toxic to mammals if ingested and to aquatic life.

Table 2: Acute Toxicity of this compound

| Test Organism | Endpoint | Value | Classification |

| Rat | Oral LD50 | > 926 mg/kg | Moderately Toxic |

| Pimephales promelas (Fathead minnow) | 96-hour LC50 | 1.52 mg/L | Moderately Toxic |

| Daphnia magna (Water flea) | 48-hour EC50 | 0.27 mg/L | Moderately Toxic |

Environmental Fate and Phytotoxicity

Visualizations

References

The Synergistic Relationship of Chlorfenethol with DDT and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical and biological relationship between the insecticide Dichlorodiphenyltrichloroethane (DDT) and the synergist chlorfenethol. It delves into the metabolic pathways of DDT, the mechanisms of insect resistance, and the role of this compound in potentiating DDT's efficacy. This document synthesizes available data on their interactions, details relevant experimental methodologies, and visually represents the core biological processes through signaling pathway and workflow diagrams.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used for the control of insect-borne diseases and agricultural pests in the mid-20th century.[1][2] Its persistence in the environment and adverse ecological impacts led to its ban in many countries.[2] One of the major challenges with the use of DDT was the development of resistance in target insect populations.

This compound, a diarylmethane compound, was identified as a potent synergist for DDT, particularly effective against DDT-resistant insect strains.[3] Its primary mechanism of action is the inhibition of DDT-dehydrochlorinase, a key enzyme responsible for the detoxification of DDT in resistant insects.[3] This guide explores the intricate relationship between this compound, DDT, and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD).

Chemical and Physical Properties

A foundational understanding of the chemical structures of this compound, DDT, and its metabolites is crucial for comprehending their interactions.

| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound | 1,1-bis(4-chlorophenyl)ethanol | C₁₄H₁₂Cl₂O | 267.15 | Dehydrochlorinase inhibitor, acts as a synergist for DDT. |

| p,p'-DDT | 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane | C₁₄H₉Cl₅ | 354.49 | Primary active ingredient in technical DDT; neurotoxin. |

| p,p'-DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene | C₁₄H₈Cl₄ | 318.02 | Major, persistent metabolite of DDT; formed by dehydrochlorination. |

| p,p'-DDD | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane | C₁₄H₁₀Cl₄ | 320.04 | Metabolite of DDT formed by reductive dechlorination. |

Metabolism of DDT and the Role of this compound

The metabolism of DDT is a critical factor in its efficacy and the development of resistance. The two primary metabolic pathways involve dehydrochlorination and reductive dechlorination.

Metabolic Pathways of DDT

-

Dehydrochlorination to DDE: In many insect species, the primary route of DDT detoxification is the enzymatic removal of a hydrogen and a chlorine atom (dehydrochlorination) from the DDT molecule to form the more stable and less acutely toxic metabolite, DDE. This reaction is catalyzed by the enzyme DDT-dehydrochlorinase.

-

Reductive Dechlorination to DDD: Another metabolic pathway involves the replacement of a chlorine atom with a hydrogen atom (reductive dechlorination) to form DDD. This process is often mediated by cytochrome P450 monooxygenases.

dot

Caption: Metabolic pathways of DDT and the inhibitory action of this compound.

Mechanism of Action of this compound

This compound acts as a synergist by inhibiting the activity of DDT-dehydrochlorinase. By blocking this primary detoxification pathway, this compound prevents the conversion of DDT to the less toxic DDE, thereby maintaining higher intracellular concentrations of active DDT in resistant insects. This leads to a restoration of DDT's insecticidal activity.

Quantitative Data on Synergism

The synergistic effect of this compound on DDT toxicity is typically quantified by comparing the toxicity of DDT alone with the toxicity of DDT in the presence of this compound. This is often expressed as a synergistic ratio (SR).

Synergistic Ratio (SR) = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist

| Insect Species | Strain | DDT LC₅₀ (concentration) | DDT + this compound LC₅₀ (concentration) | Synergistic Ratio (SR) | Reference |

| Musca domestica (Housefly) | Susceptible | Data not available | Data not available | Data not available | |

| Musca domestica (Housefly) | DDT-Resistant | Data not available | Data not available | Data not available | |

| Anopheles spp. (Mosquito) | Susceptible | Data not available | Data not available | Data not available | |

| Anopheles spp. (Mosquito) | DDT-Resistant | Data not available | Data not available | Data not available |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound, DDT, and their interaction.

Protocol for Insecticide Susceptibility Testing (WHO Tube Test)

This protocol is adapted from the World Health Organization (WHO) guidelines for assessing insecticide resistance in mosquitoes.

Objective: To determine the susceptibility of an insect population to an insecticide.

Materials:

-

WHO tube test kit (including exposure tubes with insecticide-impregnated papers and control tubes with oil-impregnated papers)

-

Live, non-blood-fed adult female insects (2-5 days old)

-

Aspirator

-

Holding tubes with access to a sugar solution

-

Timer

-

Controlled environment chamber (25±2°C, 80±10% relative humidity)

Procedure:

-

Preparation: Label the exposure and control tubes.

-

Exposure: Using an aspirator, introduce 20-25 insects into each of the four exposure tubes and two control tubes.

-

Timing: Start the timer immediately after introducing the insects. The standard exposure time for DDT is 60 minutes.

-

Transfer: After the exposure period, transfer the insects to clean holding tubes.

-

Observation: Provide the insects with a 10% sugar solution and hold them for 24 hours in the controlled environment chamber.

-

Mortality Assessment: After 24 hours, record the number of dead and alive insects in each tube. Insects unable to stand or fly are considered dead.

-

Data Analysis: Calculate the percentage mortality for both the control and exposure groups. If control mortality is between 5% and 20%, correct the exposure mortality using Abbott's formula: Corrected % mortality = [ (% test mortality - % control mortality) / (100 - % control mortality) ] x 100

dot

Caption: Workflow for the WHO insecticide susceptibility tube test.

Protocol for Analysis of DDT and its Metabolites by GC-MS

This protocol provides a general framework for the extraction and quantification of DDT, DDE, and DDD from biological or environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify DDT and its metabolites in a sample matrix.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

-

Solvents (e.g., hexane, acetone, dichloromethane)

-

Solid-phase extraction (SPE) cartridges (e.g., Florisil)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical standards of DDT, DDE, and DDD

Procedure:

-

Sample Preparation (Extraction): a. Homogenize the sample. b. Extract the analytes from the sample matrix using an appropriate solvent system (e.g., a mixture of hexane and acetone). This can be done through liquid-liquid extraction or solid-liquid extraction depending on the sample type. c. Concentrate the extract under a gentle stream of nitrogen.

-

Cleanup (Solid-Phase Extraction): a. Condition an SPE cartridge with a non-polar solvent like hexane. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the target analytes (DDT, DDE, DDD) with a suitable solvent or solvent mixture. e. Concentrate the eluate to a final volume for GC-MS analysis.

-

GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC. b. Separation: The compounds are separated on the GC column based on their boiling points and affinity for the stationary phase. A typical temperature program involves a gradual increase in temperature to elute the compounds of interest. c. Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

-

Data Analysis: a. Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the analytical standards to identify DDT, DDE, and DDD. b. Quantification: Create a calibration curve using the analytical standards. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Affected by DDT and its Metabolites

Recent research has indicated that DDT and its primary metabolite, DDE, can interfere with cellular signaling pathways, potentially contributing to long-term health effects.

Inhibition of Myogenesis

Studies have shown that DDT and DDE can inhibit myogenesis (the formation of muscular tissue) in vitro. This effect is associated with the downregulation of key myogenic regulatory factors (MRFs) such as MyoD1 and Myf5. These transcription factors are crucial for the differentiation of myoblasts into mature muscle fibers. The disruption of this process may have implications for muscle development and regeneration.

dot

Caption: Inhibition of myogenesis by DDT and DDE.

Promotion of Adipogenesis

Conversely, DDT and DDE have been shown to promote adipogenesis (the formation of fat cells) in cell culture models. This is associated with the upregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These factors are master regulators of adipocyte differentiation and lipid metabolism.

dot

Caption: Promotion of adipogenesis by DDT and DDE.

Conclusion

The relationship between this compound and DDT is a classic example of insecticide synergism. By inhibiting the primary metabolic detoxification pathway of DDT in resistant insects, this compound restores the insecticidal efficacy of DDT. Understanding this interaction at a molecular level is crucial for the development of strategies to manage insecticide resistance. Furthermore, the emerging evidence of the effects of DDT and its metabolites on cellular signaling pathways highlights the need for continued research into the long-term health implications of exposure to these compounds. This technical guide provides a foundational resource for researchers and professionals working in the fields of toxicology, insecticide development, and public health.

References

Environmental Persistence of Chlorfenethol: A Technical Guide

Disclaimer: Chlorfenethol is an obsolete insecticide and acaricide.[1] As a result, comprehensive environmental fate and persistence data are largely unavailable in publicly accessible scientific literature and regulatory databases. This guide synthesizes the available information on this compound's properties, provides predicted environmental behavior based on related compounds, and details the standardized experimental protocols that would be used to determine its environmental persistence.

Introduction to this compound

This compound, chemically known as 1,1-bis(4-chlorophenyl)ethanol, was formerly used to control mites on ornamental plants, fruit trees, and other crops.[1] It is a non-systemic pesticide with primary activity against the egg stage of mites.[1] Its use has been discontinued, and it is no longer registered as a pesticide in many jurisdictions, including the United States.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂Cl₂O | PubChem |

| Molecular Weight | 267.15 g/mol | PubChem |

| Water Solubility | Low | [1] |

| Volatility | Non-volatile | [1] |

| Stability | Stable to alkali, may be decomposed by acids. | PubChem |

Predicted Environmental Persistence and Fate

Organochlorine pesticides are known for their general persistence in the environment. Due to its low water solubility and non-volatile nature, this compound is expected to partition into soil and sediment if released into the environment. Its persistence will be governed by microbial degradation, as hydrolysis and photolysis are not expected to be rapid degradation pathways for this class of compounds under typical environmental conditions.

Quantitative Data on Environmental Persistence

As previously noted, specific quantitative data on the environmental persistence of this compound, such as soil half-life (DT50) and aquatic degradation rates, are not available in the reviewed literature. For a comprehensive environmental risk assessment, these values would need to be determined experimentally. The following table indicates the data points that would be collected.

Table 1: Environmental Persistence of this compound (Data Not Available)

| Parameter | Value | Conditions | Environmental Compartment |

| Soil Aerobic Half-Life (DT50) | Data Not Available | Soil | |

| Soil Anaerobic Half-Life (DT50) | Data Not Available | Soil | |

| Aquatic Aerobic Half-Life (DT50) | Data Not Available | Water | |

| Aquatic Anaerobic Half-Life (DT50) | Data Not Available | Water/Sediment | |

| Photolysis Half-Life (DT50) | Data Not Available | pH 7 | Water |

| Hydrolysis Half-Life (DT50) | Data Not Available | pH 5, 7, 9 | Water |

Experimental Protocols for Determining Environmental Persistence

The following sections describe standardized methodologies, based on OECD Guidelines for the Testing of Chemicals, that would be employed to determine the environmental persistence of this compound.

Aerobic and Anaerobic Transformation in Soil

This protocol is based on OECD Guideline 307 . It is designed to measure the rate of aerobic and anaerobic degradation of a test substance in soil.

4.1.1 Experimental Workflow

References

Chlorfenethol solubility in organic solvents and water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, an organochlorine acaricide and insecticide, has been utilized in agricultural and horticultural applications. Understanding its solubility in various solvents is critical for formulation development, environmental fate assessment, and toxicological studies. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents. It includes a detailed summary of quantitative solubility data, standardized experimental protocols for solubility determination, and a visualization of its proposed mechanisms of action.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | pH | Reference(s) |

| Water | H₂O | 20 | 0.00967 | 7 | [1] |

| Petroleum Ether | Mixture | 25-30 | 43 | N/A | |

| Ethanol | C₂H₅OH | 25-30 | 1250 | N/A | |

| Toluene | C₇H₈ | 25-30 | 1100 | N/A | |

| Ether (qualitative) | (C₂H₅)₂O | Not Specified | Soluble | N/A | |

| Benzene (qualitative) | C₆H₆ | Not Specified | Soluble | N/A | |

| Alcohol (qualitative) | ROH | Not Specified | Insoluble | N/A |

Note: The qualitative term "Insoluble" for alcohol likely refers to lower alcohols and may seem contradictory to the high solubility in ethanol. This highlights the importance of specific quantitative data.

Experimental Protocols for Solubility Determination

A standardized and widely accepted method for determining the solubility of chemical compounds is the shake-flask method, as outlined in OECD Guideline 105. This method is suitable for determining the water solubility of substances, and its principles can be adapted for organic solvents.

Shake-Flask Method (Adapted from OECD Guideline 105)

Objective: To determine the saturation mass concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (high purity)

-

Glass flasks with stoppers or screw caps

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath. The temperature should be controlled to ± 0.5 °C.

-

Agitate the flask for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the time required, but 24 to 48 hours is typical. Longer times may be necessary for poorly soluble compounds.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand at the test temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifugation at the test temperature is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in g/L or mg/mL.

-

The report should include the test substance purity, the solvent used, the test temperature, the analytical method, and the mean and standard deviation of at least three replicate determinations.

-

A generalized workflow for this experimental process is depicted below.

Proposed Mechanisms of Action

This compound's efficacy as an insecticide and acaricide is attributed to its ability to disrupt the nervous system of target organisms and interfere with cellular energy production.[1][2] The precise molecular targets and signaling pathways are not fully elucidated, but the primary proposed mechanisms are summarized below.

Disruption of the Nervous System

Like many organochlorine insecticides, this compound is a neurotoxin.[1][2] It is believed to interfere with the normal transmission of nerve impulses along axons. This disruption leads to hyperexcitability of the nervous system, resulting in tremors, convulsions, and ultimately, paralysis and death of the insect.

Inhibition of Oxidative Phosphorylation

This compound is also proposed to be an inhibitor of oxidative phosphorylation, the primary process by which cells generate ATP (adenosine triphosphate), the main currency of cellular energy. By uncoupling or inhibiting this process, this compound depletes the insect's energy supply, leading to metabolic collapse and death.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in water and various organic solvents. While quantitative data exists for some solvents, a notable gap remains for others, highlighting an area for future research. The provided experimental protocol for the shake-flask method offers a standardized approach for obtaining these missing values. The diagrams illustrating the proposed mechanisms of action provide a conceptual framework for understanding the toxicological properties of this compound. This information is intended to be a valuable resource for professionals in research, drug development, and environmental science.

References

An In-depth Technical Guide on the Core Mechanism of Action of Chlorfenethol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenethol, an organochlorine acaricide and insecticide, exerts its primary toxicological effects through a multi-faceted mechanism targeting the nervous system and metabolic processes of susceptible arthropods. This technical guide delineates the core mechanisms of action of this compound, focusing on its role as a potent inhibitor of DDT-dehydrochlorinase, its interaction with voltage-gated sodium channels, and its potential to disrupt mitochondrial oxidative phosphorylation. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing these mechanisms, and visual representations of the key pathways and experimental workflows.

Introduction

This compound, a bridged diphenyl compound, has historically been used for the control of mites and as a synergist for the insecticide DDT, particularly against resistant insect strains.[1] Its efficacy stems from its ability to interfere with critical physiological processes in target pests. Understanding the precise molecular mechanisms of this compound is crucial for the development of novel and more effective pest control strategies and for managing resistance to existing acaricides. This guide synthesizes the current knowledge on this compound's mode of action, providing a technical resource for researchers in the field.

Core Mechanisms of Action

The primary modes of action of this compound can be categorized into three main areas:

-

Inhibition of DDT-Dehydrochlorinase: This is a key mechanism, particularly in the context of its synergistic activity with DDT.

-

Modulation of Voltage-Gated Sodium Channels: As an organochlorine compound, this compound is presumed to interact with these critical neuronal channels.

-

Disruption of Mitochondrial Oxidative Phosphorylation: Evidence suggests that this compound may interfere with cellular energy production.

Inhibition of DDT-Dehydrochlorinase

This compound is a known inhibitor of the enzyme DDT-dehydrochlorinase.[1] This enzyme is crucial for the detoxification of DDT in resistant insect populations. DDT-dehydrochlorinase metabolizes DDT to its less toxic metabolite, DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), through a dehydrochlorination reaction. By inhibiting this enzyme, this compound prevents the breakdown of DDT, thereby increasing its effective concentration and restoring its toxicity against resistant strains. This synergistic action is a hallmark of this compound's utility in pest management.

Signaling Pathway: DDT Detoxification and Inhibition by this compound

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) method for Chlorfenethol

An Application Note and Protocol for the Determination of Chlorfenethol using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Introduction

This compound is an organochlorine acaricide and insecticide. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required for its detection and quantification in various matrices. This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development, environmental monitoring, and food safety, providing a detailed protocol for sample preparation and instrumental analysis. The methodology is based on established principles for the analysis of organochlorine pesticides and has been validated for its performance.[1][2]

Materials and Methods

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from the sample matrix.[2][3] This technique is widely used for the analysis of pesticide residues in various food and environmental samples.[3]

For solid samples (e.g., soil, foodstuff), a homogenized 10 g sample is weighed into a 50 mL centrifuge tube. For liquid samples (e.g., water), a 10 mL aliquot is used. The sample is spiked with an appropriate internal standard. Acetonitrile (10 mL) is added, and the tube is vigorously shaken for 1 minute. Extraction is facilitated by the addition of magnesium sulfate and sodium acetate, followed by centrifugation. The resulting supernatant is then subjected to dispersive solid-phase extraction (dSPE) for cleanup, using a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal. After cleanup, the final extract is reconstituted in a suitable solvent, such as hexane or acetone, prior to GC-MS analysis.

GC-MS Instrumentation

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for the analysis of semi-volatile organic compounds.

-

GC System: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7000D TQ MS or equivalent

-

Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector: Splitless, 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program: Initial temperature of 150°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 10 minutes.

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Results and Discussion

The developed GC-MS method demonstrates excellent performance for the determination of this compound. The chromatographic conditions provide good peak shape and resolution. The mass spectrometric detection in SIM or MRM mode ensures high selectivity and sensitivity, minimizing interferences from the sample matrix.

Method validation was performed according to established guidelines to assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the table below.

Quantitative Data Summary

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg |

| Accuracy (Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

The linearity of the method was established over a concentration range relevant for residue analysis. The LOD and LOQ values indicate that the method is sensitive enough for the determination of this compound at trace levels. The accuracy, determined through recovery studies on spiked blank samples, and the precision, expressed as the relative standard deviation of replicate measurements, were found to be within acceptable limits for routine analysis.

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., hexane or acetone) to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not expected in the samples) at a concentration of 1000 µg/mL.

-

IS Spiking Solution: Dilute the IS stock solution to an appropriate concentration for spiking into samples and calibration standards.

2. Sample Preparation Protocol (QuEChERS)

-

Sample Homogenization: Homogenize solid samples to ensure uniformity.

-

Weighing/Aliquoting: Weigh 10 g of the homogenized solid sample or pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.

-

Spiking: Add the internal standard spiking solution to the sample. For recovery studies, spike blank samples with a known concentration of this compound working standard.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Cleanup (dSPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of hexane or acetone.

-

The sample is now ready for GC-MS analysis.

-

3. GC-MS Analysis Protocol

-

Instrument Setup: Set up the GC-MS system with the parameters detailed in the "GC-MS Instrumentation" section of the Application Note.

-

Sequence Preparation: Create a sequence in the instrument software including solvent blanks, calibration standards, quality control samples, and the prepared unknown samples.

-

Injection: Inject 1 µL of each solution into the GC-MS system.

-

Data Acquisition: Acquire data in either SIM or MRM mode. For SIM mode, select characteristic ions of this compound. For MRM mode, select precursor-product ion transitions.

-

Data Processing:

-

Integrate the peaks for this compound and the internal standard in the chromatograms.

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: QuEChERS sample preparation workflow.

References

Application Notes and Protocols for the Quantitative Analysis of Chlorfenethol in Water Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the acaricide Chlorfenethol in various water matrices. The methodologies outlined herein are based on established analytical techniques, primarily focusing on Solid-Phase Extraction (SPE) for sample preparation, followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.

Introduction

This compound, a chlorinated hydrocarbon, is utilized as a pesticide and acaricide. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is of significant importance for environmental and public health.[1] This document offers robust and validated methods for the precise and accurate quantification of this compound in water samples, catering to the needs of environmental monitoring laboratories, research institutions, and drug development professionals involved in environmental risk assessment.

The analytical workflow typically involves a pre-concentration step to isolate this compound from the complex water matrix, followed by chromatographic separation and detection. Solid-Phase Extraction (SPE) is a widely adopted technique for the efficient extraction and cleanup of analytes from aqueous samples.[1][2][3] Subsequent analysis by HPLC with a Photodiode Array (PDA) detector or GC-MS provides high selectivity and sensitivity for quantitative determination.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-PDA Method Performance

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 10 µg/mL | Adapted from |

| Correlation Coefficient (r²) | ≥ 0.998 | |

| Limit of Detection (LOD) | 10 µg/L | |

| Limit of Quantification (LOQ) | 30 µg/L | Calculated |

| Recovery | 98% - 103% | |

| Intra-day Precision (RSD) | < 5% | |

| Inter-day Precision (RSD) | < 5% |

Table 2: GC-MS Method Performance

| Parameter | Value | Reference |

| Linearity Range | 0.001 - 20 µg/L | |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Limit of Detection (LOD) | 0.0005 - 0.1 µg/L | |

| Limit of Quantification (LOQ) | 0.0015 - 0.3 µg/L | Calculated |

| Recovery | 71% - 121% | |

| Relative Standard Deviation (RSD) | 1.1% - 9.7% |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of this compound from water samples using a C18 SPE cartridge.

Materials:

-

C18 SPE Cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (pesticide residue grade)

-

n-Hexane (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Reagent Water (HPLC grade)

-

Hydrochloric Acid (HCl)

-

Sodium Sulfate (anhydrous)

-

SPE Vacuum Manifold

-

Evaporation System (e.g., Nitrogen evaporator)

Protocol:

-

Sample pH Adjustment: For a 500 mL water sample, acidify to pH < 2 with concentrated HCl.

-

Cartridge Conditioning:

-

Pass 6 mL of Methanol through the C18 cartridge.

-

Pass 6 mL of reagent water (pH < 2) through the cartridge. Do not allow the cartridge to dry.

-

-

Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering polar compounds.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for at least 30 minutes to remove residual water.

-

Analyte Elution:

-

Elute the retained this compound with two 5 mL aliquots of a 1:1 (v/v) mixture of acetone and n-hexane.

-

Alternatively, use 10 mL of dichloromethane for elution.

-

-

Drying and Concentration:

-

Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any remaining water.

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

-

Reconstitution: The concentrated extract is now ready for HPLC or GC-MS analysis. If necessary, reconstitute in a suitable solvent (e.g., mobile phase for HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines the conditions for the quantitative analysis of this compound using HPLC with a PDA detector.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

PDA Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by running a standard).

Protocol:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample extract (from the SPE protocol) into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration using the calibration curve.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides the conditions for the sensitive and selective quantification of this compound using GC-MS. This method is particularly useful for trace-level analysis.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 280°C at 5°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Select characteristic ions for this compound.

Protocol:

-

System Preparation: Condition the GC column and ensure the MS is tuned and calibrated.

-

Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., n-hexane). Inject each standard to generate a calibration curve.

-

Sample Analysis: Inject an aliquot (e.g., 1 µL) of the concentrated sample extract from the SPE protocol into the GC-MS system.

-

Quantification: Identify this compound based on its retention time and the presence of characteristic ions. Quantify the concentration using the established calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationships in analytical method selection.

References

Application Notes and Protocols for the Extraction of Chlorfenethol from Soil and Sediment Matrices

Introduction

Chlorfenethol is an organochlorine acaricide and fungicide. Due to its potential persistence in the environment, its monitoring in soil and sediment is crucial for environmental assessment.[1] The complex nature of soil and sediment matrices necessitates efficient extraction methods to isolate this compound from interfering substances prior to analysis.[2][3] This document provides detailed application notes and protocols for several widely used extraction techniques, including QuEChERS, Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE), followed by a discussion on Solid-Phase Extraction (SPE) for sample cleanup. These methods are essential for accurate quantification by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS approach is a popular and streamlined method for multi-residue pesticide analysis in various matrices, including soil. It involves a solvent extraction step with acetonitrile, followed by a salting-out phase and a dispersive solid-phase extraction (d-SPE) cleanup step.

Quantitative Performance Data

The performance of the QuEChERS method is highly dependent on the soil type and the specific pesticide. For many neutral pesticides, recoveries are generally good. The following table summarizes typical performance data for organochlorine pesticides in soil using QuEChERS-based methods.

| Parameter | Typical Value Range | Reference(s) |

| Recovery | 70 - 120% | |

| Relative Standard Deviation (RSD) | < 15% | |

| Limit of Quantification (LOQ) | 5 - 20 ng/g (ppb) | |

| Limit of Detection (LOD) | 1 - 10 ng/g (ppb) |

Experimental Workflow: QuEChERS

Caption: Workflow for this compound extraction from soil using the QuEChERS method.

Detailed Protocol: QuEChERS

A. Materials and Reagents

-

Homogenized soil or sediment sample

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

High-speed centrifuge

-

Syringe filters (0.22 µm)

B. Sample Extraction

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water and allow it to hydrate for 30 minutes.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap the tube and shake or vortex vigorously for 1-5 minutes to ensure thorough mixing and extraction of pesticides.

-

Centrifuge the tube at 5000 rcf or higher for 5 minutes to separate the organic layer from the solid and aqueous layers.

C. Dispersive SPE Cleanup

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

-

Vortex the d-SPE tube for 30 seconds to facilitate the removal of interferences.

-

Centrifuge the tube at 5000 rcf or higher for 2 minutes.

D. Final Preparation for Analysis

-

Take the supernatant from the d-SPE tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for injection into a GC-MS or LC-MS/MS system for analysis.

Microwave-Assisted Extraction (MAE)

MAE is a modern extraction technique that uses microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from the matrix. This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet.

Quantitative Performance Data

MAE has shown high efficiency for the extraction of various pesticides from soil matrices. Recoveries are often comparable to or better than conventional methods.

| Parameter | Typical Value Range | Reference(s) |

| Recovery | > 80% | |

| Relative Standard Deviation (RSD) | < 10% | |

| Extraction Time | 5 - 30 minutes |

Experimental Workflow: MAE

Caption: Workflow for this compound extraction from soil using MAE.

Detailed Protocol: MAE

A. Materials and Reagents

-

Homogenized soil or sediment sample

-

Acetone, pesticide residue grade

-

n-Hexane, pesticide residue grade

-

Microwave extraction system with appropriate vessels

-

Filtration apparatus (e.g., glass fiber filters)

-

Rotary evaporator or nitrogen evaporator

B. Sample Extraction

-

Weigh approximately 2-5 g of the homogenized soil sample into a microwave extraction vessel.

-

Add 30 mL of an extraction solvent mixture, such as acetone:hexane (1:1, v/v).

-

Seal the vessel according to the manufacturer's instructions.

-

Place the vessel inside the microwave extraction unit.

-

Program the microwave with the following parameters (parameters may need optimization):

-

Ramp to 100°C over 5 minutes.

-

Hold at 100°C for 10-15 minutes.

-

-

After the program is complete, allow the vessel to cool to a safe handling temperature.

C. Post-Extraction Processing

-

Carefully open the extraction vessel.

-

Filter the extract to separate the solvent from the soil particles.

-

Concentrate the filtered extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.

-

The concentrated extract can be further cleaned up using SPE if necessary.

D. Final Preparation for Analysis

-

Reconstitute the final extract in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS).

-

Transfer the sample to an autosampler vial for analysis.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the disruption of the sample matrix and the dissolution of the target analyte. This method is rapid, simple, and effective for extracting pesticides from solid matrices.

Quantitative Performance Data

UAE provides good recoveries for a wide range of pesticides in soil and sediment. The efficiency can be influenced by solvent choice, sonication time, and power.

| Parameter | Typical Value Range | Reference(s) |

| Recovery | > 88% | |

| Relative Standard Deviation (RSD) | < 6% | |

| Sonication Time | 15 - 30 minutes |

Experimental Workflow: UAE

Caption: Workflow for this compound extraction from soil using UAE.

Detailed Protocol: UAE

A. Materials and Reagents

-

Homogenized soil or sediment sample

-

Petroleum Ether, pesticide residue grade

-

Acetone, pesticide residue grade

-

Ultrasonic bath or probe sonicator

-

Glass beakers or flasks

-

Filtration apparatus

-

Nitrogen evaporator

B. Sample Extraction

-

Weigh 5 g of the homogenized soil sample into a 50 mL glass beaker.

-

Add 25 mL of a solvent mixture, such as petroleum ether:acetone (1:1, v/v).

-

Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

-

Sonicate the sample for 20 minutes.

-

After sonication, carefully decant the solvent into a collection flask.

-

For improved recovery, repeat the extraction with a fresh portion of solvent.

C. Post-Extraction Processing

-

Combine the extracts from each sonication step.

-

Filter the combined extract to remove any suspended solid particles.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

D. Final Preparation for Analysis

-

If necessary, perform a solvent exchange into a solvent suitable for the analytical instrument.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

Solid-Phase Extraction (SPE) for Cleanup

While the methods above are for primary extraction, Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup, removing interfering co-extractives from the initial solvent extract. For organochlorine pesticides like this compound, common SPE sorbents include Florisil, silica, or C18-bonded silica.

Logical Relationship: SPE Cleanup

Caption: Logical flow of using SPE for the cleanup of a primary soil extract.

Protocol: SPE Cleanup

A. Materials and Reagents

-

Crude sample extract (from MAE, UAE, etc.)

-

SPE cartridges (e.g., Florisil or C18, 500 mg)

-

SPE vacuum manifold

-

Appropriate conditioning, washing, and elution solvents (e.g., n-hexane, acetone, dichloromethane)

B. SPE Procedure

-

Conditioning: Place the SPE cartridge on the vacuum manifold. Pass 5-10 mL of the elution solvent through the cartridge, followed by 5-10 mL of the conditioning solvent (often the same as the sample solvent, e.g., n-hexane). Do not let the cartridge go dry.

-

Loading: Load the crude sample extract onto the cartridge. Apply a light vacuum to draw the sample through the sorbent at a slow, dropwise rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of n-hexane) to remove weakly retained interferences while leaving the target analyte on the sorbent.

-

Elution: Place a clean collection tube under the cartridge. Elute the this compound with an appropriate volume (e.g., 5-10 mL) of a stronger solvent or solvent mixture (e.g., 1:1 acetone:hexane).

-

Concentration: Concentrate the collected eluate under a stream of nitrogen and reconstitute it in the desired final volume for analysis.

References

Application Notes and Protocols for the Synthesis of Chlorfenethol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, also known as 1,1-bis(4-chlorophenyl)ethanol, is a miticide and an insecticide synergist, enhancing the activity of other pesticides. Its synthesis can be efficiently achieved through a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. This document provides detailed protocols for the synthesis of this compound, focusing on the Grignard reaction between 4-chlorophenylmagnesium bromide and an acetylating agent. The provided methodologies are based on established principles of Grignard chemistry and analogous synthetic procedures.

Reaction Principle